molecular formula C8H7FO4 B2424733 3-Fluoro-5-hydroxy-4-methoxybenzoic acid CAS No. 1195945-01-7

3-Fluoro-5-hydroxy-4-methoxybenzoic acid

Cat. No. B2424733
CAS RN: 1195945-01-7
M. Wt: 186.138
InChI Key: XDYLTVLFCIIHNX-UHFFFAOYSA-N
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Description

“3-Fluoro-5-hydroxy-4-methoxybenzoic acid” is a chemical compound . It is a fluorinated benzoic acid building block . It can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation .


Synthesis Analysis

The synthesis of “3-Fluoro-5-hydroxy-4-methoxybenzoic acid” involves a Fries rearrangement, which is a scalable synthesis of key fluoro building blocks .


Molecular Structure Analysis

The molecular formula of “3-Fluoro-5-hydroxy-4-methoxybenzoic acid” is C8H7FO3 . The average mass is 170.138 Da and the monoisotopic mass is 170.037918 Da .


Chemical Reactions Analysis

The fluoride substituent in “3-Fluoro-5-hydroxy-4-methoxybenzoic acid” enables nucleophilic aromatic substitution . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .


Physical And Chemical Properties Analysis

The physical form of “3-Fluoro-5-hydroxy-4-methoxybenzoic acid” is solid . The storage temperature is room temperature .

Scientific Research Applications

1. Environmental Impact and Toxicology

Compounds structurally related to 3-Fluoro-5-hydroxy-4-methoxybenzoic acid, like benzophenone-3 and parabens (derivatives of para-hydroxybenzoic acid), have been extensively studied for their environmental presence and potential toxicological effects. For instance, benzophenone-3, a compound with a similar phenolic structure, has been scrutinized for its potential reproductive toxicity, indicating its endocrine-disrupting effects in humans and animals (Ghazipura et al., 2017). Parabens, another related group, have been investigated for their occurrence in aquatic environments and potential as weak endocrine disrupter chemicals (Haman et al., 2015).

2. Pharmaceutical and Pharmacological Research

Compounds with a similar structure have been noted for their potential therapeutic applications. Gallic acid (3,4,5-trihydroxybenzoic acid), sharing a hydroxybenzoic acid moiety, is known for its anti-inflammatory properties and is being studied for its potential in treating various inflammation-related diseases (Bai et al., 2020). Vanillic acid, a dihydroxybenzoic acid analog, is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties (Ingole et al., 2021).

3. Analytical and Industrial Applications

The methodologies for detecting and quantifying phenolic compounds, structurally similar to 3-Fluoro-5-hydroxy-4-methoxybenzoic acid, are crucial in various fields. Studies have reviewed the analytical methods used in determining the antioxidant activity of such compounds, emphasizing their importance in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021). Furthermore, the synthesis of related compounds like vanillin and fluorinated biphenyls is vital in the flavorings, alcohols, and pharmaceutical sectors, highlighting the compound's multifaceted applications in various industries (Ju & Xin, 2003); (Qiu et al., 2009).

Safety and Hazards

“3-Fluoro-5-hydroxy-4-methoxybenzoic acid” is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-fluoro-5-hydroxy-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYLTVLFCIIHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound of step 1 (2.0 g, 8.88 mmol) was dissolved in aqueous tetrafluoroboric acid (48%, 4.5 ml), sodium nitrite (612 mg, 8.88 mmol) was added at 0° C., and the mixture was stirred at room temperature for 60 min. The volatiles were evaporated, toluene was added to the oily residue and the mixture was heated at 100° C. for 4 h. The mixture was partitioned between EA and 2 N hydrochloric acid, the aqueous phase extracted with EA, and the combined organic extracts were dried over sodium chloride, decanted and evaporated to dryness. The residue was purified by preparative RP HPLC (water/ACN gradient) to give 170 mg of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
612 mg
Type
reactant
Reaction Step Two

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